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molecular formula C4H7ClN2OS B1289292 (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride CAS No. 372509-58-5

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride

Cat. No. B1289292
M. Wt: 166.63 g/mol
InChI Key: CEUHLMXMONTRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093266B2

Procedure details

A solution of 1,3-dichloroacetone (917 mg, 7.23 mmol) in acetone (6 mL) was added a solution of thiourea (550 mg, 7.23 mmol) in acetone (30 mL) at a fairly fast speed. The mixture was stirred at room temperature overnight. The formed solid was filtered and the filtrate was concentrated to give 524 mg of (2-amino-thiazol-4-yl)-methanol monohydrochloride as colorless oil.
Quantity
917 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[NH2:7][C:8]([NH2:10])=[S:9].CC(C)=[O:13]>>[ClH:1].[NH2:7][C:8]1[S:9][CH:5]=[C:3]([CH2:2][OH:13])[N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
917 mg
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
550 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
6 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
30 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NC=1SC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 524 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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